molecular formula C5H12N2O3S B1674966 L-Methionine sulfoximine CAS No. 15985-39-4

L-Methionine sulfoximine

Cat. No. B1674966
CAS RN: 15985-39-4
M. Wt: 180.23 g/mol
InChI Key: SXTAYKAGBXMACB-DPVSGNNYSA-N
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Description

L-Methionine sulfoximine is a derivative of L-methionine and is a methionine sulfoximine where the amino group has S-stereochemistry . It is an inhibitor of glutamine synthetase and has a role as a geroprotector . It inhibits pea glutamine synthetase by 31 to 64% when used at concentrations ranging from 5 to 25 µM following preincubation with L-glutamine .


Synthesis Analysis

The synthesis of sulfoximines and sulfonimidamides has been facilitated by the development of NH transfer reactions using hypervalent iodine and simple sources of ammonia . The continuous flow synthesis of biologically relevant methionine sulfoximine (MTO) and enantioenriched sulfoximine were tested, and long run continuous flow synthesis returned a productivity of 1.34 g/h for phenyl methyl sulfoximine . A straightforward means of late-stage one-step oxidation of methionine residues within polypeptides to afford NH-sulfoximines has been described .


Molecular Structure Analysis

The linear formula of this compound is CH3S(O)(=NH)CH2CH2CH(NH2)CO2H and it has a molecular weight of 180.23 .


Chemical Reactions Analysis

This compound (MSO) enhances NH3 production in seedling leaves of wheat, barley, corn, and sorghum plants by inhibiting GS activity . MSO is phosphorylated by glutamine synthetase . The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .


Physical And Chemical Properties Analysis

This compound is a methionine sulfoximine in which the amino group has S-stereochemistry. It is a methionine sulfoximine, a L-methionine derivative, and a non-proteinogenic L-alpha-amino acid .

Scientific Research Applications

Glutamine Efflux and Neurophysiological Effects

MSO is recognized for its potent convulsant properties, primarily affecting astroglia. Its application in research has unveiled that a short-term treatment with MSO can significantly increase the efflux of radiolabelled glutamine from rat cortical astrocytes, without impacting the efflux of neurotransmitter amino acids like GABA or D-aspartate. This suggests MSO's role in modulating astrocyte function and its potential impact on neurophysiological processes, possibly contributing to its convulsive action (Albrecht & Norenberg, 1990).

Enzymatic Reactions and Metabolism

MSO undergoes various enzymatic reactions, being a substrate to L-amino acid oxidase, glutamine transaminase, and gamma-cystathionase. These reactions lead to the conversion of MSO into different compounds, indicating its involvement in metabolic pathways. Such enzymatic activity highlights MSO's utility in studying metabolic processes and its potential contribution to toxicity (Cooper, Stephani, & Meister, 1976).

Antioxidant Enzymes and Methionine Oxidation

Research into MSO has also extended into the domain of methionine oxidation and the reduction of methionine sulfoxide, underscoring the importance of methionine in protein synthesis and cellular defense mechanisms against oxidative stress. Discoveries around methionine sulfoxide reductase enzymes, which reduce methionine sulfoxide back to methionine, reflect MSO's relevance in exploring antioxidant pathways and the potential for therapeutic application in conditions characterized by oxidative stress (Achilli, Ciana, & Minetti, 2015).

Neurodegeneration and Cellular Stress

MSO's role extends into neurodegenerative disease models, where its effects on oxidative stress, mitochondrial dysfunction, and cellular metabolism are examined. Studies involving MSO offer insights into mechanisms underlying diseases like Parkinson's and Alzheimer's, providing a foundation for potential therapeutic strategies aimed at mitigating neurodegeneration through modulation of metabolic and oxidative pathways (Catanesi et al., 2021; Tapia-Rojas et al., 2015).

Mechanism of Action

Target of Action

L-Methionine sulfoximine (MSO) primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

MSO acts as an irreversible inhibitor of glutamine synthetase . It is phosphorylated by the enzyme, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . This interaction with its target leads to a decrease in the production of glutamate .

Biochemical Pathways

The inhibition of glutamine synthetase by MSO affects the glutamate-glutamine cycle , a crucial biochemical pathway in nitrogen metabolism . This cycle involves the conversion of glutamate to glutamine, which is then transported to other cells where it can be converted back to glutamate . By inhibiting glutamine synthetase, MSO disrupts this cycle, leading to a decrease in the production of glutamate .

Pharmacokinetics

It is known that mso is a small molecule that can be incorporated into natural polypeptides This suggests that it may have good bioavailability and can be distributed throughout the body

Result of Action

The primary result of MSO’s action is a decrease in the production of glutamate . Overproduction of glutamate can lead to excitotoxicity, which can cause cell death . Therefore, by inhibiting glutamate production, MSO can prevent excitotoxicity . This has been shown to increase the longevity of mice in a model of Lou Gehrig’s disease .

Action Environment

The action of MSO can be influenced by various environmental factors. For example, the presence of glutamine can affect the ability of MSO to inhibit glutamine synthetase Additionally, the pH and temperature of the environment can potentially influence the stability and efficacy of MSO

Safety and Hazards

L-Methionine sulfoximine causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sulfoximines are emerging moieties for medicinal and biological chemistry, due in part to their efficacy in selective inhibition of amide-forming enzymes such as γ-glutamylcysteine synthetase . The development of Bayer’s pan-CDK inhibitor BAY1000394, the first of sulfoximine-containing compounds to enter the clinic , thrust sulfoximines into the limelight . This development serves as a strategy to incorporate diverse sulfoximine structures within natural polypeptides, and also identifies the methionine sulfoximine residue as a new site for bioorthogonal, chemoselective bioconjugation .

Biochemical Analysis

Biochemical Properties

L-Methionine sulfoximine interacts with the enzyme glutamine synthetase . This enzyme plays a key role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine . The inhibition of glutamine synthetase by this compound can impact various biochemical reactions, particularly those involving the metabolism of nitrogen .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the production of glutamate in the brain, thereby preventing excitotoxicity, a process that can lead to cell death . This property of this compound has been utilized in research models for diseases like Lou Gehrig’s disease .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with glutamine synthetase. This compound is phosphorylated by glutamine synthetase, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have protective effects against acute ammonia intoxication .

Metabolic Pathways

This compound is involved in the metabolic pathway of nitrogen, specifically in the process of glutamine synthesis . By inhibiting glutamine synthetase, this compound can significantly alter the flux of this pathway .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever glutamine synthetase is found within the cell. Given that glutamine synthetase is a cytosolic enzyme, it is reasonable to assume that this compound would also be found in the cytosol .

properties

IUPAC Name

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAYKAGBXMACB-DPVSGNNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=N)(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936181
Record name L-Methionine sulfoximine
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

15985-39-4, 21752-32-9, 21752-31-8
Record name L-Methionine-DL-sulfoximine
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Record name L-Methionine-S,R-sulfoximine
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Record name Methionine sulfoximine, (S)-
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Record name Methionine sulfoximine
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Record name L-Methionine sulfoximine
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Record name L-Methionine sulfoximine
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Record name METHIONINE SULFOXIMINE
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Record name METHIONINE SULFOXIMINE, (S)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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